

Spectroscopic Data and Experimental Protocols for Lucialdehyde A: A Technical Guide

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Compound of Interest

Compound Name: *Lucialdehyde A*

Cat. No.: *B15589724*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Lucialdehyde A**, a lanostane-type triterpenoid isolated from the medicinal mushroom *Ganoderma lucidum*. This document is intended for researchers, scientists, and drug development professionals who require detailed information on the structural elucidation and analytical methodologies for this compound. All data presented is sourced from the primary literature, specifically the work of Gao et al. (2002) published in the Chemical & Pharmaceutical Bulletin.

Introduction to Lucialdehyde A

Lucialdehyde A is a naturally occurring triterpenoid with the chemical name (24E)-3 β -hydroxy-5 α -lanosta-7,9(11),24-trien-26-al. It was first isolated and characterized as part of a study on new triterpene aldehydes from the fruiting bodies of *Ganoderma lucidum*. The structural determination of **Lucialdehyde A** was accomplished through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for **Lucialdehyde A**.

Table 1: ^1H -NMR Spectroscopic Data for Lucialdehyde A (500 MHz, CDCl_3)

Position	δ H (ppm)	Multiplicity	J (Hz)
1 α	1.65	m	
1 β	1.00	m	
2 α	1.95	m	
2 β	1.70	m	
3 α	3.23	dd	11.5, 4.5
5 α	0.82	d	9.0
6 α	2.05	m	
6 β	1.55	m	
7	5.40	br s	
11	5.25	d	
12 α	2.10	m	
12 β	1.80	m	
15 α	1.50	m	
15 β	1.25	m	
16 α	1.85	m	
16 β	1.60	m	
17 α	1.45	m	
18-H ₃	0.55	s	
19-H ₃	1.08	s	
20-H	2.15	m	
21-H ₃	0.95	d	
22-H ₂	2.00	m	
23-H ₂	2.25	m	

24	6.10	t	7.5
26-H	9.40	s	
27-H ₃	1.75	s	
28-H ₃	0.80	s	
29-H ₃	0.90	s	
30-H ₃	0.98	s	

Data extracted from Gao et al., Chem. Pharm. Bull. 50(6) 837-840 (2002).

Table 2: ¹³C-NMR Spectroscopic Data for Lucialdehyde A (125 MHz, CDCl₃)

Position	δC (ppm)	Position	δC (ppm)
1	35.6	16	28.2
2	27.8	17	50.5
3	79.0	18	16.2
4	38.9	19	18.5
5	50.8	20	36.5
6	21.3	21	18.7
7	116.8	22	34.0
8	145.8	23	25.5
9	140.9	24	142.0
10	37.2	25	152.8
11	120.5	26	195.2
12	39.5	27	12.5
13	43.5	28	28.0
14	50.2	29	15.5
15	32.8	30	24.5

Data extracted from Gao et al., Chem. Pharm. Bull. 50(6) 837-840 (2002).

Table 3: Mass Spectrometry Data for Lucialdehyde A

Technique	Ionization Mode	Observed m/z	Interpretation
ESI-MS	Positive	439.3578	$[M+H]^+$ (Calculated for $C_{30}H_{47}O_2$: 439.3576)

Data extracted from Gao et al., Chem. Pharm. Bull. 50(6) 837-840 (2002).

Experimental Protocols

The following protocols are based on the methods described by Gao and colleagues in their 2002 publication.

Isolation and Purification of Lucialdehyde A

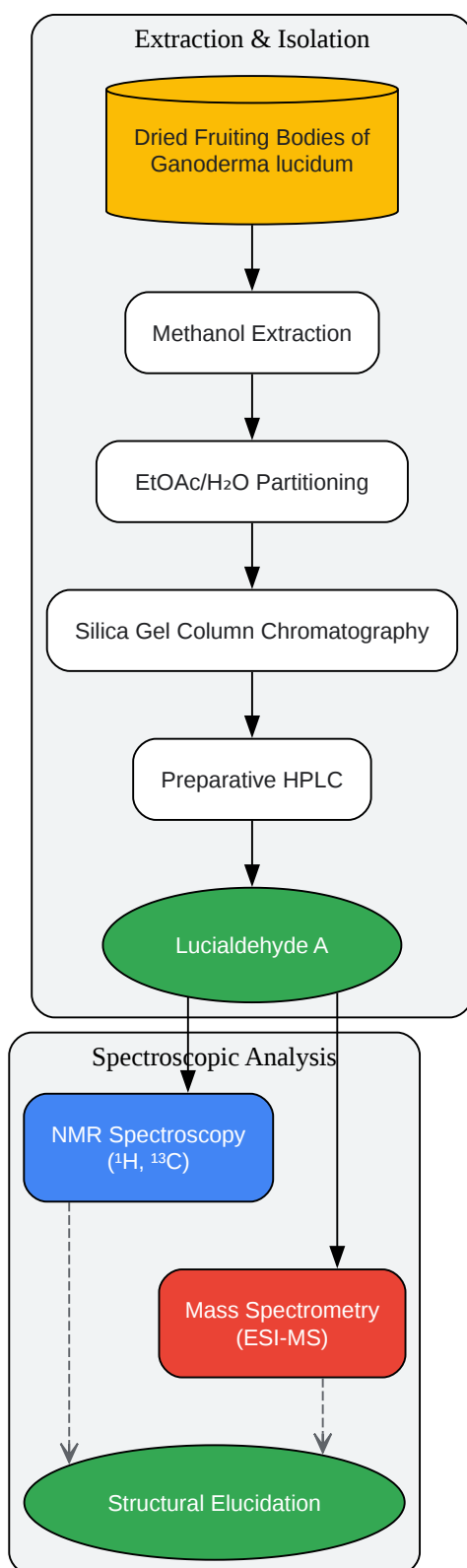
- **Extraction:** Dried and powdered fruiting bodies of *Ganoderma lucidum* were extracted with methanol (MeOH) at room temperature. The resulting extract was concentrated under reduced pressure.
- **Solvent Partitioning:** The concentrated MeOH extract was partitioned between ethyl acetate (EtOAc) and water. The EtOAc-soluble fraction was retained for further separation.
- **Column Chromatography:** The EtOAc-soluble portion was subjected to silica gel column chromatography. The column was eluted with a gradient of n-hexane and EtOAc.
- **Further Purification:** Fractions containing **Lucialdehyde A** were combined and further purified by repeated silica gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H -NMR and ^{13}C -NMR spectra were recorded on a Bruker AM-500 spectrometer operating at 500 MHz for proton and 125 MHz for carbon, respectively. Samples were dissolved in deuterated chloroform (CDCl_3), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- **Mass Spectrometry:** High-resolution mass spectra were obtained on a JEOL JMS-SX 102A mass spectrometer using electrospray ionization (ESI) in positive ion mode.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of **Lucialdehyde A**.



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Caption: Workflow for the isolation and spectroscopic analysis of **Lucialdehyde A**.

This guide provides a detailed summary of the currently available spectroscopic data and experimental protocols for **Lucialdehyde A**, which should serve as a valuable resource for the scientific community. For further details, it is recommended to consult the original research article by Gao et al. (2002).

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